2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid chemical properties
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid chemical properties
An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid
Executive Summary: This guide provides a comprehensive technical overview of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive acetic acid moiety, makes this compound a versatile building block for synthesizing complex molecular architectures. This document details its physicochemical properties, spectroscopic characteristics, plausible synthetic routes, key chemical reactions, and essential safety protocols. It is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.
Introduction: A Strategic Building Block
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid belongs to the class of substituted heteroaromatic carboxylic acids. Its utility in modern synthetic programs, particularly in the pharmaceutical industry, is derived from its unique combination of structural features. The pyridine core is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.
The introduction of halogen atoms—specifically chlorine and fluorine—is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1]
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Chlorine: The chloro group at the 5-position significantly influences the molecule's lipophilicity and electronic character. It can serve as a handle for further functionalization through cross-coupling reactions or act as a key binding element in a protein-ligand complex.
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Fluorine: The fluoro group at the 3-position is a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of the pyridine nitrogen and adjacent functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
The acetic acid side chain provides a primary reactive site for elaboration, most commonly through amide bond formation, connecting the pyridine scaffold to other fragments or pharmacophores.
Physicochemical and Structural Properties
The fundamental properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid are summarized below. These data are compiled from supplier technical sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1214323-94-0 | [2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |
| Molecular Weight | 189.57 g/mol | [2] |
| Purity | Typically ≥98% | [3] |
| Appearance | Not specified; likely off-white to light yellow solid | Inferred |
| Solubility | Not explicitly defined; expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | Inferred |
| Storage Temperature | -20°C | [2] |
Spectroscopic Profile (Predicted)
While specific experimental spectra are not publicly available, the structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The spectrum is expected to be relatively simple. The proton on the pyridine ring (at the 4-position) would appear as a doublet of doublets due to coupling with the adjacent fluorine and the distant proton (if any). The methylene protons (-CH₂-) of the acetic acid group would appear as a singlet, typically in the 3.5-4.0 ppm range. The carboxylic acid proton (-COOH) would be a broad singlet at the downfield end of the spectrum (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: Approximately seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens. The methylene carbon will be the most upfield signal.
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¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 189. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, a definitive signature for a monochlorinated compound.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F and C-Cl stretches in the fingerprint region, and C=C/C=N stretching from the aromatic pyridine ring.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The synthesis of substituted pyridines often involves building the ring or modifying a pre-existing one. A logical and efficient approach to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid would start from a commercially available, appropriately substituted picoline (2-methylpyridine) precursor.
The following workflow represents a plausible, multi-step synthesis. The choice of reagents is critical: using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is essential for the selective deprotonation of the methyl group without unwanted side reactions on the pyridine ring.
Caption: Plausible synthesis of the target compound via lithiation and carboxylation.
Experimental Rationale:
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Deprotonation: The process begins by dissolving the 2-methyl-3-fluoro-5-chloropyridine precursor in an anhydrous aprotic solvent like Tetrahydrofuran (THF) and cooling it to -78°C to prevent side reactions. LDA is added slowly to generate a nucleophilic carbanion on the methyl group. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
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Carboxylation: Solid carbon dioxide (dry ice) or CO₂ gas is introduced into the reaction mixture. The carbanion attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
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Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl). This protonates the carboxylate salt to yield the final carboxylic acid product, which can then be isolated and purified, typically by extraction and crystallization or chromatography.
Core Chemical Reactivity
The molecule's reactivity is dominated by the carboxylic acid group, making it an ideal substrate for building larger, more complex molecules.
Caption: Key reactions of the carboxylic acid moiety.
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Amide Coupling: This is arguably the most important reaction for this building block. The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a primary or secondary amine to form a stable amide bond. This is a cornerstone of peptide synthesis and small molecule drug discovery.
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. Esters can be used as protecting groups or to improve cell permeability (prodrugs).
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another functional group for further synthetic transformations.
Application in Drug Discovery: A Model Protocol
The value of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid lies in its utility as a scaffold. Below is a representative, detailed protocol for an amide coupling reaction, a fundamental step in many drug discovery campaigns.
Protocol: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)-N-benzylacetamide
Objective: To demonstrate the standard use of the title compound in an amide bond forming reaction with benzylamine as a model nucleophile.
Materials:
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2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (1.0 eq)
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Benzylamine (1.1 eq)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate, Saturated aq. NaHCO₃, Brine, Water
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.
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Dissolve the starting material in anhydrous DMF.
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Add HATU to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. A color change is often observed.
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Add benzylamine to the activated mixture.
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Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine to remove residual DMF and reagents.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
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Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are derived from safety data for structurally related compounds, as specific data for this molecule is limited. The hazard profile is likely dominated by the reactivity of the carboxylic acid and the general toxicity profile of halogenated pyridines.[4][5][6]
| Parameter | Guideline | Source(s) |
| Hazard Statements | Likely harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [4][5] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | [4] |
| Storage | Store in a tightly sealed container at -20°C in a dry, well-ventilated place. | [2] |
| Fire & Spills | Use CO₂, dry chemical, or foam for extinction. In case of a spill, contain the material and dispose of it as hazardous waste. | [4] |
Conclusion
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a high-value chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its carefully designed substitution pattern provides medicinal chemists with a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of lead candidates. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research and development setting.
References
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2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. Struchem. [Link]
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2-(5-Chloropyridin-2-yl)acetic acid - Hazard Identification. PubChem, National Center for Biotechnology Information. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]
- Patent EP 2 368 550 B1 - Preparation of N-(pyridin-2-yl)-1H-indazole-3-carboxamide derivatives as protein kinase inhibitors.
- Patent EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. labsolu.ca [labsolu.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]
